molecular formula C6H5BrFN B12947177 3-(Bromomethyl)-4-fluoropyridine

3-(Bromomethyl)-4-fluoropyridine

Cat. No.: B12947177
M. Wt: 190.01 g/mol
InChI Key: PBRFOVSKRGSMPG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-fluoropyridine typically involves the bromination of 4-fluoropyridine. One common method includes the reaction of 4-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.

    Oxidation: Products include 4-fluoro-3-pyridinecarboxaldehyde and 4-fluoro-3-pyridinecarboxylic acid.

    Reduction: The major product is 4-fluoromethylpyridine.

Scientific Research Applications

3-(Bromomethyl)-4-fluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-fluoropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various functional groups into the pyridine ring. This reactivity is exploited in the synthesis of bioactive molecules and pharmaceuticals, where the compound can interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine: Lacks the fluorine atom, resulting in different reactivity and properties.

    4-Fluoropyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    3-(Chloromethyl)-4-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness

3-(Bromomethyl)-4-fluoropyridine is unique due to the presence of both bromomethyl and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.

Properties

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

IUPAC Name

3-(bromomethyl)-4-fluoropyridine

InChI

InChI=1S/C6H5BrFN/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2

InChI Key

PBRFOVSKRGSMPG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1F)CBr

Origin of Product

United States

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